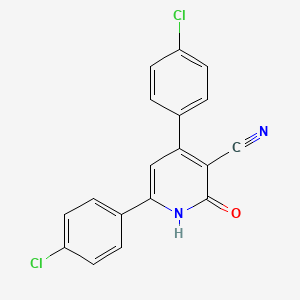

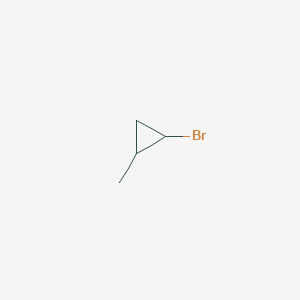

1-Bromo-2-methylcyclopropane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Bromo-2-methylpropane, also known as Isobutyl bromide, is a chemical compound with the formula C4H9Br . It has a molecular weight of 137.018 .

Synthesis Analysis

The synthesis of structurally various bromomethyl cyclopropane has been developed via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N . This process yields products in excellent yields within about 3 seconds .

Molecular Structure Analysis

The molecular structure of 1-Bromo-2-methylpropane can be viewed using Java or Javascript . It has a molecular formula of C4H9Br .

Chemical Reactions Analysis

The α-bromination of carbonyl compounds is an important transformation in organic synthesis chemistry . Several more common reagents have been already applied to synthesize α-bromo carbonyl derivatives . Halogenation of ketones has been reported widely in organic syntheses .

Physical And Chemical Properties Analysis

1-Bromo-2-methylpropane has a density of 1.5±0.1 g/cm3 . It has a boiling point of 92.8±9.0 °C at 760 mmHg . The vapour pressure is 57.7±0.2 mmHg at 25°C . The enthalpy of vaporization is 31.9±3.0 kJ/mol . The flash point is 13.4±8.4 °C . The index of refraction is 1.513 . The molar refractivity is 26.3±0.3 cm3 .

Applications De Recherche Scientifique

Catalytic Transformations

- Palladium-Catalyzed Ring Enlargement : 1-Bromo-2-methylcyclopropane undergoes catalytic transformation under palladium acetate catalysis, leading to the formation of cyclobutenes. This reaction is facilitated by the presence of metal bromide and occurs under mild conditions, indicating a versatile application in organic synthesis (Shi, Liu, & Tang, 2006).

Stereochemistry and Electrochemistry

- Electrochemical Behavior : The electrochemical properties of bromocyclopropanes, including derivatives similar to 1-Bromo-2-methylcyclopropane, have been explored. This includes studying the interactions between alkyl bromides and nitrogen cations, which facilitate the cleavage of carbon-halogen bonds, offering insights into asymmetric electrochemical synthesis (Hazard, Jaouannet, & Tallec, 1982).

Organic Synthesis and Reactions

- Synthesis of Bicyclo[4.3.0]nonenes and Bicyclo[4.4.0]decenes : Utilizing 2-bromo-1,6- and 2-bromo-1,7-dienes (related to 1-Bromo-2-methylcyclopropane), palladium catalysis can produce various bicyclo compounds in good to excellent yields. This process demonstrates the importance of bromocyclopropanes in forming complex organic structures (Ang et al., 1996).

Mécanisme D'action

Safety and Hazards

1-Bromo-2-methylpropane is a highly flammable liquid and vapor . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Use only outdoors or in a well-ventilated area . Keep away from heat, sparks, open flames, and hot surfaces . Keep the container tightly closed . Ground or bond the container and receiving equipment . Use explosion-proof electrical, ventilating, and lighting equipment . Use only non-sparking tools . Take precautionary measures against static discharge . Keep it cool .

Orientations Futures

There are several routes for the synthesis of the cyclopropane ring frame in organic compounds . These include cyclopropanation of an aldehyde in the presence of BrCN and Et3N with β-dicarbonyl compound as malononitrile , ethyl cyanoacetate , Meldrum’s acid in the presence of NaOEt by ball-milling , bis-spiro cyclopropanes based on Meldrum’s acid by ball-Milling technique , in the presence of I2/DMAP , and so on. These methods provide a variety of options for future research and development in the field of organic synthesis.

Propriétés

IUPAC Name |

1-bromo-2-methylcyclopropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Br/c1-3-2-4(3)5/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GASITZKLSRHTRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-methylcyclopropane | |

CAS RN |

52914-88-2 |

Source

|

| Record name | 1-bromo-2-methylcyclopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclopentyl)-2-[4-methyl-2,5-dioxo-4-(pyridin-2-yl)imidazolidin-1-yl]acetamide](/img/structure/B2624460.png)

![3-[[4-Methyl-5-(pyridin-3-ylmethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2624462.png)

![1-methyl-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2624463.png)

![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B2624464.png)

![8-(2-ethylphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2624465.png)

![2-{[(5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarbonitrile](/img/structure/B2624472.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2624473.png)

![N'~1~,N'~7~-bis[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide](/img/structure/B2624476.png)

![5-Chloro-4-[4-(6-chloropyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-1H-pyridazin-6-one](/img/structure/B2624477.png)

![2,4-dichloro-N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]benzenecarboxamide](/img/structure/B2624478.png)

![5-bromo-N-[4-(6-piperidinopyridazin-3-yl)phenyl]-2-furamide](/img/structure/B2624480.png)